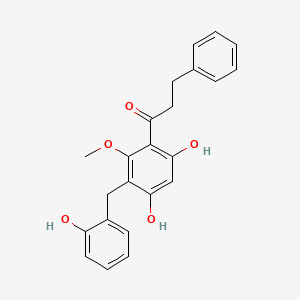
Isouvaretin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isouvaretin is a diarylheptanoid.
Wissenschaftliche Forschungsanwendungen
Therapeutic Efficacy in Skin Disorders
- Acne Treatment : Isotretinoin has been shown to significantly reduce sebaceous gland size and sebum production, leading to marked improvements in patients with severe, refractory nodulocystic acne. Clinical trials have reported a 60 to 95% clearance of inflammatory lesions, with many patients experiencing prolonged remissions post-treatment (Ward et al., 1984).
- Psoriasis and Other Keratinising Disorders : Etretinate and its successor, acitretin, have been effective in treating keratinising disorders such as psoriasis, Darier's disease, and pityriasis rubra pilaris. These retinoids facilitate the clearance of lesions by modulating cell proliferation and differentiation (Dicken, 1984).
Potential in Cancer Chemoprevention
- Non-Melanoma Skin Cancers (NMSC) : Systemic retinoids have demonstrated efficacy in the chemoprevention of NMSC, with studies indicating that both acitretin and isotretinoin can prevent the occurrence of new cancers in high-risk individuals, such as transplant recipients and patients with severe sun damage (Bettoli et al., 2013).
- Acute Promyelocytic Leukemia (APL) : All-trans retinoic acid (tretinoin) has been remarkably effective in treating APL, leading to high rates of complete remission. This therapeutic success underscores the potential of retinoids in targeted cancer therapy (Bollag & Holdener, 1992).
Eigenschaften
CAS-Nummer |
61463-03-4 |
|---|---|
Produktname |
Isouvaretin |
Molekularformel |
C23H22O5 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
1-[4,6-dihydroxy-3-[(2-hydroxyphenyl)methyl]-2-methoxyphenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H22O5/c1-28-23-17(13-16-9-5-6-10-18(16)24)20(26)14-21(27)22(23)19(25)12-11-15-7-3-2-4-8-15/h2-10,14,24,26-27H,11-13H2,1H3 |
InChI-Schlüssel |
WKYGVDYQMIWYES-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O)CC3=CC=CC=C3O |
Kanonische SMILES |
COC1=C(C(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O)CC3=CC=CC=C3O |
Andere CAS-Nummern |
61463-03-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



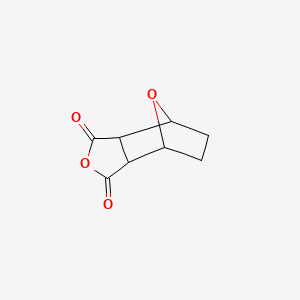
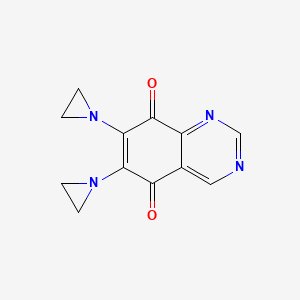
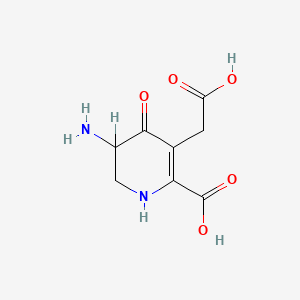
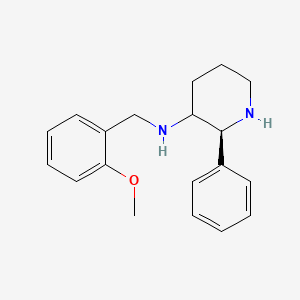
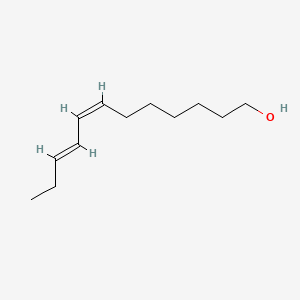
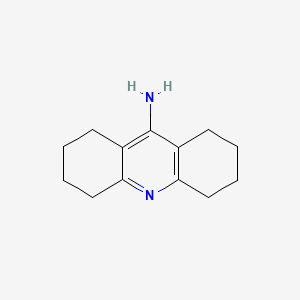
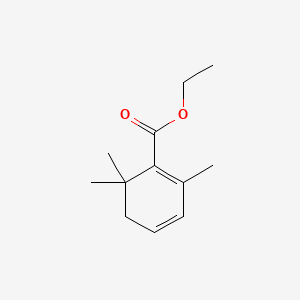
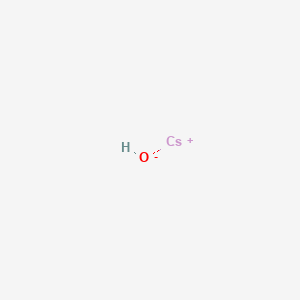
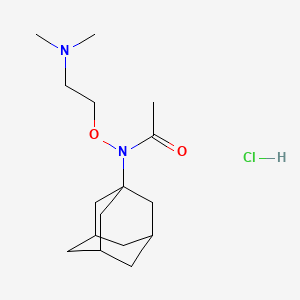
![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)
![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone](/img/structure/B1212210.png)
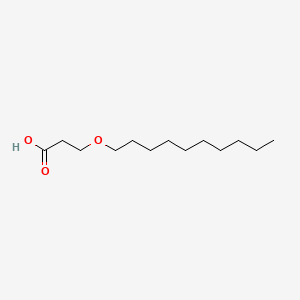
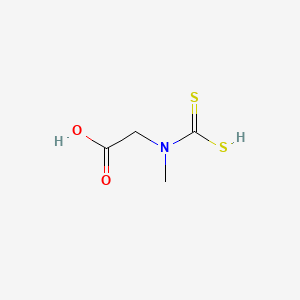
![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)